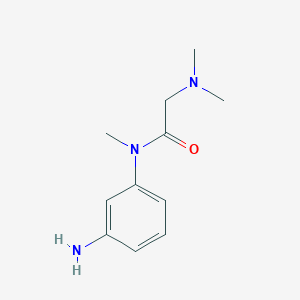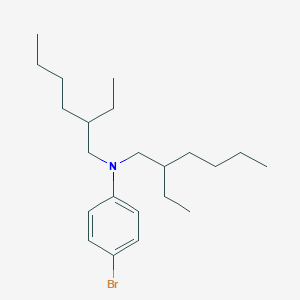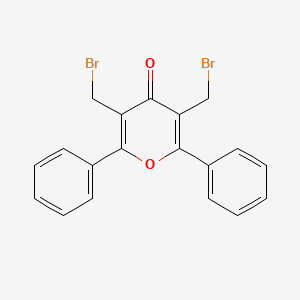
1-(2,3-Dihydroxypropyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,3-Dihydroxypropyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium chloride is a chemical compound known for its unique properties and applications in various fields It is an ionic liquid, which means it is composed entirely of ions and remains liquid at relatively low temperatures
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-Dihydroxypropyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium chloride typically involves the reaction of 1-methylimidazole with epichlorohydrin, followed by quaternization with hydrochloric acid. The reaction conditions often include:
Temperature: The reaction is usually carried out at elevated temperatures, around 60-80°C.
Solvent: Common solvents used include water or ethanol.
Reaction Time: The reaction time can vary but typically ranges from several hours to overnight.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2,3-Dihydroxypropyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium chloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The chloride ion can be substituted with other anions, such as bromide or iodide, through ion exchange reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Ion exchange reactions typically involve the use of salts like sodium bromide or potassium iodide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions will produce different ionic liquids with varying anions.
Aplicaciones Científicas De Investigación
1-(2,3-Dihydroxypropyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium chloride has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-(2,3-Dihydroxypropyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium chloride involves its interaction with molecular targets through ionic and hydrogen bonding. The compound’s unique structure allows it to interact with various biological and chemical systems, influencing processes such as enzyme activity and molecular transport .
Comparación Con Compuestos Similares
1-(2,3-Dihydroxypropyl)-2-nitroimidazole: This compound shares a similar backbone but includes a nitro group, which significantly alters its chemical properties and applications.
1-tetradecyl-3-(2’,3’-dihydroxypropyl)imidazolium chloride: This hydroxyl-functionalized ionic liquid is used in similar applications but has a longer alkyl chain, affecting its solubility and interaction with other molecules.
Uniqueness: 1-(2,3-Dihydroxypropyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium chloride stands out due to its balance of hydrophilic and hydrophobic properties, making it versatile for various applications. Its ability to form stable ionic liquids at low temperatures and its environmental friendliness further enhance its appeal in scientific research and industrial applications.
Propiedades
Número CAS |
659719-43-4 |
|---|---|
Fórmula molecular |
C7H15ClN2O2 |
Peso molecular |
194.66 g/mol |
Nombre IUPAC |
3-(3-methyl-1,2-dihydroimidazol-1-ium-1-yl)propane-1,2-diol;chloride |
InChI |
InChI=1S/C7H14N2O2.ClH/c1-8-2-3-9(6-8)4-7(11)5-10;/h2-3,7,10-11H,4-6H2,1H3;1H |
Clave InChI |
LKSKSRUSLWWGDH-UHFFFAOYSA-N |
SMILES canónico |
CN1C[NH+](C=C1)CC(CO)O.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Methyl-3-[3-[[methyl-[(4-nitrophenyl)methyl]carbamoyl]amino]phenyl]-1-[(4-nitrophenyl)methyl]urea](/img/structure/B15161717.png)


![4-[2-(4,6-Dimethyl-2H-pyrazolo[3,4-b]pyridin-3-yl)hydrazinylidene]-3-methylcyclohexa-2,5-dien-1-one](/img/structure/B15161722.png)
![D-Norleucine, N-[(1,1-dimethylethoxy)carbonyl]-4-methyl-L-leucyl-1-(methoxycarbonyl)-D-tryptophyl-, (4-nitrophenyl)methyl ester (9CI)](/img/structure/B15161723.png)
![2,2'-(2-Methylpropane-1,1-diyl)bis[4-methyl-6-(propan-2-yl)phenol]](/img/structure/B15161746.png)
![1,1',1''-(Benzene-1,3,5-triyl)tris[2-(pyridin-2-yl)-1H-benzimidazole]](/img/structure/B15161749.png)

![5-Bromo-spiro[indan-2,2'-(1,3-oxathiolane)]](/img/structure/B15161770.png)



![1-[(Furan-3-yl)methyl]-1H-benzimidazole](/img/structure/B15161786.png)
